molecular formula C23H24O7 B3532702 6-ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one

6-ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one

Cat. No.: B3532702
M. Wt: 412.4 g/mol
InChI Key: LMLFYGYJRUJDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one is a synthetic coumarin derivative intended for research and development purposes. This compound features a complex structure where a coumarin core, a privileged scaffold in medicinal chemistry, is functionalized with an ethyl group, a methyl group, and a 2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy side chain. The 3,4,5-trimethoxyphenyl moiety is a significant pharmacophore observed in various bioactive molecules, often associated with interactions with tubulin and other biological targets . Coumarin derivatives are extensively investigated in scientific literature for their wide range of potential pharmacological activities, which can include anticancer, antibacterial, anti-inflammatory, and antioxidant effects . The specific biological profile and mechanism of action of this analog must be determined through rigorous experimental investigation. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to their institution's chemical safety guidelines.

Properties

IUPAC Name

6-ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-6-14-8-16-13(2)7-22(25)30-19(16)11-18(14)29-12-17(24)15-9-20(26-3)23(28-5)21(10-15)27-4/h7-11H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLFYGYJRUJDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-7-hydroxy-2H-chromen-2-one with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to further reactions, including esterification and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

6-ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared with structurally related coumarin derivatives, focusing on substituent effects and biological activities:

6-Chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
  • Structure : Differs by a chlorine substituent at position 6 and a phenacyl group (2-oxo-2-phenylethoxy) instead of the trimethoxyphenyl group.
  • The phenacyl group may reduce steric hindrance compared to the bulkier trimethoxyphenyl group .
(E)-4-Methyl-7-(2-(4-(3-(3,4,5-trimethoxyphenyl)allyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one
  • Structure : Incorporates a piperazine-allyl linker between the ethoxy group and the trimethoxyphenyl moiety.
  • Properties : The piperazine group introduces basicity and hydrogen-bonding capacity, improving solubility and interaction with biological targets like P-glycoprotein (P-gp) .
6,7-Dimethoxy-4-[2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl]-2H-chromen-2-one
  • Structure: Features dimethoxy groups at positions 6 and 7 and a 2-oxoethyl linker to another chromenone moiety.
  • Properties : The extended conjugation and additional methoxy groups may enhance UV absorption and antioxidant activity .
Herbicidal Activity
  • Compounds with 3,4,5-trimethoxyphenyl groups, such as those in , exhibit moderate herbicidal activity against Brassica napus (rape) but weak activity against Echinochloa crus-galli (barnyard grass). The trimethoxyphenyl substituent likely disrupts plant cell membrane integrity or inhibits key enzymes .
Antitumor and P-gp Inhibition
  • Compounds with the (E)-3-(3,4,5-trimethoxyphenyl)vinyl residue (e.g., ) show high reversal factor (RF) values (>20 at 3 µM) as P-gp inhibitors, surpassing verapamil. The trimethoxyphenyl group enhances binding to P-gp’s hydrophobic pockets .
  • Comparison : The target compound’s ethoxy-linked trimethoxyphenyl group may confer similar P-gp inhibition, though the absence of a vinyl linker could reduce conformational flexibility.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
Target Compound C₂₃H₂₄O₈ 428.43 6-Ethyl, 4-methyl, 7-(trimethoxyphenylethoxy) Potential P-gp inhibition N/A
6-Chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one C₁₉H₁₅ClO₄ 342.77 6-Chloro, phenacyl group Not reported
(E)-4-Methyl-7-(2-(4-(3-(3,4,5-trimethoxyphenyl)allyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one C₂₉H₃₄N₂O₇ 534.60 Piperazine-allyl linker P-gp inhibition (RF > 10)
6,7-Dimethoxy-4-[2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl]-2H-chromen-2-one C₂₅H₂₄O₇ 436.45 Dimethoxy, extended conjugation Antioxidant potential

Biological Activity

6-Ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one is a synthetic compound derived from the coumarin family. Coumarins are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C20H24O6\text{C}_{20}\text{H}_{24}\text{O}_6

This structure includes a coumarin backbone with an ethyl and methyl substitution, along with a trimethoxyphenyl group that may enhance its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

  • Antioxidant Activity : The compound exhibits significant DPPH radical scavenging activity, indicating its potential as an antioxidant agent. This property is crucial for mitigating oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against MCF-7 breast cancer cells with an IC50 value that indicates potent activity.
  • Mechanisms of Action : The compound may exert its effects through multiple pathways:
    • Inhibition of Cell Proliferation : It has been observed to induce cell cycle arrest in cancer cells.
    • Apoptosis Induction : The compound may trigger apoptotic pathways leading to programmed cell death in tumor cells.
    • Anti-inflammatory Effects : Coumarin derivatives often exhibit anti-inflammatory properties which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activity of related coumarin compounds:

  • Study on MCF-7 Cells :
    • A related study demonstrated that coumarin derivatives could inhibit MCF-7 cell proliferation significantly.
    • IC50 Values : The study reported IC50 values ranging from 0.47 μM to 16.1 μM for various derivatives, suggesting that structural modifications can enhance activity against breast cancer cells .
  • DPPH Scavenging Assay :
    • A study evaluating the DPPH radical scavenging activity of phenolic compounds found that 3,4,5-trimethoxyphenol (a component related to the target compound) exhibited moderate antioxidant activity .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Reference
6-Ethyl-4-Methyl...Antioxidant; AnticancerTBDCurrent Study
Coumarin Derivative AAnticancer (MCF-7)0.47
3,4,5-TrimethoxyphenolAntioxidantTBD

Q & A

Q. Q1. What synthetic strategies are recommended for constructing the chromen-2-one core with substituted ethoxy groups?

A1: The synthesis of chromen-2-one derivatives typically involves:

  • Condensation reactions between hydroxyacetophenone derivatives and β-keto esters under basic conditions (e.g., sodium ethoxide) to form the coumarin core.
  • Etherification of the hydroxyl group at the 7-position using alkylating agents (e.g., 2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl bromide) in the presence of a base like K₂CO₃ .
  • Purification via column chromatography or recrystallization to isolate the target compound.

Q. Q2. How can structural characterization be optimized for this compound?

A2: Use a combination of:

  • Single-crystal X-ray diffraction (SC-XRD): For unambiguous determination of bond lengths, angles, and packing interactions. Software like SHELXL or WinGX aids in refinement.
  • NMR spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl at C6, trimethoxyphenyl at C7).
  • High-resolution mass spectrometry (HR-MS): To verify molecular formula (C₂₃H₂₄O₇) and isotopic patterns.

Example SC-XRD Parameters:

ParameterValue
Space groupP2₁/c
R-factor<0.05
CCDC depositionUse Mercury for visualization

Advanced Research Questions

Q. Q3. How do structural modifications at the 3,4,5-trimethoxyphenyl group impact biological activity?

A3:

  • Methoxy substitution patterns influence lipophilicity and target binding. For example:
    • 3,4,5-Trimethoxy groups enhance DNA intercalation or tubulin inhibition compared to mono-/dimethoxy analogs .
    • Replacing methoxy with hydroxyl groups reduces metabolic stability but may increase solubility .
  • Experimental design: Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) using derivatives with varied substituents.

SAR Table:

DerivativeSubstituentIC₅₀ (μM)Target
Parent compound3,4,5-OMe1.2Tubulin
Analog A3-OH,4,5-OMe3.8DNA
Analog B3,4-OCH₂O-5-OMe0.9Tubulin

Q. Q4. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

A4:

  • Standardize assay conditions: Control variables like cell passage number, serum concentration, and incubation time.
  • Validate target engagement: Use biophysical methods (e.g., SPR, ITC) to confirm binding to proposed targets (e.g., tubulin) .
  • Cross-validate with structural analogs: If IC₅₀ discrepancies persist, investigate off-target effects via kinome profiling or transcriptomics .

Q. Q5. What computational approaches predict the compound’s pharmacokinetic properties?

A5:

  • Molecular dynamics (MD) simulations: Assess membrane permeability using lipid bilayer models.
  • ADMET prediction tools: SwissADME or ADMETlab estimate logP (≈3.5), solubility (≈0.01 mg/mL), and CYP450 interactions .
  • Docking studies: Use AutoDock Vina to model interactions with CYP3A4 or P-glycoprotein to predict metabolism/efflux .

Q. Q6. How does the compound’s crystallographic packing influence its stability?

A6:

  • Intermolecular interactions: Hydrogen bonding between the 2-oxo group and adjacent methoxy groups stabilizes the lattice.
  • Thermogravimetric analysis (TGA): Correlate decomposition temperatures (e.g., >200°C) with packing density .
  • Mercury CSD analysis: Identify π-π stacking between chromen-2-one cores (distance ≈3.8 Å) .

Q. Q7. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in etherification)?

A7:

  • Optimize solvent systems: Replace DMF with MeCN to reduce side reactions.
  • Use phase-transfer catalysts: Tetrabutylammonium bromide (TBAB) improves alkylation efficiency .
  • Continuous flow reactors: Enhance mixing and heat transfer for exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.